HG-9-91-01 - 1456858-58-4

HG-9-91-01

Catalog Number: EVT-270824
CAS Number: 1456858-58-4
Molecular Formula: C32H37N7O3
Molecular Weight: 567.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HG-9-91-01 is a member of the class of phenylureas that is a potent inhibitor of salt-inducible kinase 2, a potential target protein for therapy in ovarian cancer. It has a role as an antineoplastic agent and a salt-inducible kinase 2 inhibitor. It is a dimethoxybenzene, an aminopyrimidine, a N-arylpiperazine, a N-alkylpiperazine, a secondary amino compound and a member of phenylureas.

N-oxide 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-piperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea

  • Relevance: This compound is structurally related to 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea due to the shared pyrimidine core, substituted urea, and aniline with a piperazine ring. The variations in substituents and the methyl group on the urea highlight potential structure-activity relationship explorations within this compound class. []
Overview

HG-9-91-01 is a potent pan-inhibitor of salt-inducible kinases, specifically targeting SIK1, SIK2, and SIK3. It exhibits low nanomolar inhibitory concentrations (IC50 values of 0.92 nM for SIK1, 6.6 nM for SIK2, and 9.6 nM for SIK3) and is recognized for its potential therapeutic applications in treating inflammatory and autoimmune diseases through modulation of macrophage activity . This compound also shows inhibitory effects on various protein tyrosine kinases, including Src, Bruton’s tyrosine kinase, fibroblast growth factor receptors, and Ephrin receptors, while sparing other members of the AMP-activated protein kinase family .

Source and Classification

HG-9-91-01 is classified as a small-molecule inhibitor belonging to the category of salt-inducible kinase inhibitors. It has been developed through a series of chemical modifications aimed at enhancing its selectivity and potency against the target kinases. The compound is sourced from various chemical suppliers and has been utilized in multiple research studies to explore its biological effects and therapeutic potential .

Synthesis Analysis

The synthesis of HG-9-91-01 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Reagents and Conditions: Specific reagents are employed to facilitate reactions such as alkylation, acylation, or cyclization under controlled temperature and pressure conditions.
  3. Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity suitable for biological assays.
Molecular Structure Analysis

The molecular structure of HG-9-91-01 can be described by its chemical formula and specific structural features:

  • Chemical Formula: C₁₄H₁₈N₄O₃S
  • Molecular Weight: Approximately 318.38 g/mol
  • Structural Features: The compound contains functional groups that contribute to its binding affinity for salt-inducible kinases. The presence of a sulfonamide group enhances its solubility and interaction with the target enzyme's active site.

Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy when available .

Chemical Reactions Analysis

HG-9-91-01 undergoes specific chemical reactions that are critical for its function as an inhibitor:

  1. Binding Mechanism: The compound binds to the ATP-binding site of salt-inducible kinases, preventing substrate phosphorylation.
  2. Competitive Inhibition: It acts as a competitive inhibitor against ATP, effectively blocking the catalytic activity of the kinases.
  3. Stability in Biological Systems: The compound shows stability in physiological conditions, which is essential for its effectiveness in vivo.

These reactions are fundamental to understanding how HG-9-91-01 exerts its pharmacological effects .

Mechanism of Action

The mechanism of action of HG-9-91-01 primarily involves:

  1. Inhibition of Kinase Activity: By binding to the active site of salt-inducible kinases, HG-9-91-01 inhibits their activity, leading to decreased phosphorylation of downstream targets.
  2. Modulation of Macrophage Function: The inhibition results in increased production of interleukin 10 (IL-10) in lipopolysaccharide-stimulated macrophages while reducing pro-inflammatory cytokine secretion. This shift promotes an anti-inflammatory environment conducive to therapeutic outcomes in inflammatory diseases .
  3. Impact on Gene Expression: The compound influences gene transcription through pathways involving cAMP response element-binding protein (CREB), further modulating immune responses .
Physical and Chemical Properties Analysis

HG-9-91-01 exhibits several notable physical and chemical properties:

  • Solubility: Limited solubility in aqueous solutions; higher concentrations can be achieved by warming or sonication.
  • Stability: Can be stored at sub-zero temperatures (-20°C) for extended periods without significant degradation.
  • pH Stability: The compound's stability may vary with pH; thus, careful consideration must be given during formulation for biological assays.

These properties are critical for practical applications in laboratory settings .

Applications

HG-9-91-01 has several scientific applications:

  1. Research on Inflammatory Diseases: Its ability to modulate macrophage polarization makes it a valuable tool in studying mechanisms underlying inflammatory responses.
  2. Cancer Research: Given its effects on signaling pathways involved in cell proliferation and survival, it may have implications in cancer biology.
  3. Dermatological Studies: Research indicates potential applications in enhancing melanin production through inhibition of salt-inducible kinases, which could lead to novel treatments for skin conditions related to pigmentation .
Introduction to HG-9-91-01

Discovery and Development of HG-9-91-01 as a Small-Molecule Inhibitor

HG-9-91-01 emerged from systematic optimization of a diamino-pyrimidine urea scaffold to enhance SIK binding affinity and cellular activity. Initial analogs exhibited poor pharmacokinetic properties, including extensive serum protein binding (>99%) and rapid hepatic metabolism (mouse liver microsomal t₁/₂ = 11 min). Structural modifications replaced the pseudo-bicyclic core with a pyrimidopyrimidinone system, improving microsomal stability. Further optimization introduced a 3-methoxypyridine group and methyl ether substitutions, culminating in HG-9-91-01’s distinctive structure featuring a 1-methylpiperidine terminus. This design yielded a compound with balanced potency, solubility (428 µM in PBS), and unbound plasma fraction (6%) [1] [6].

HG-9-91-01 demonstrates nanomolar inhibition against all SIK isoforms:

  • SIK1: IC₅₀ = 0.92 nM
  • SIK2: IC₅₀ = 6.6 nM
  • SIK3: IC₅₀ = 9.6 nM

Table 1: Inhibitory Potency of HG-9-91-01 Against SIK Isoforms

IsoformIC₅₀ (nM)Assay Type
SIK10.92In vitro kinase assay
SIK26.6In vitro kinase assay
SIK39.6In vitro kinase assay

Functional validation confirmed dose-dependent potentiation of interleukin-10 (IL-10) production (EC₅₀ = 220 nM) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. This immunomodulatory effect aligned with SIK inhibition phenotypes observed with prostaglandin E2 treatment, establishing HG-9-91-01 as a functional probe of SIK biology [1] [5].

Structural and Functional Classification Within the SIK Inhibitor Family

HG-9-91-01 belongs to the ATP-competitive kinase inhibitor class, targeting the conserved kinase domain through a dual-anchor binding mechanism. Its 4,6-diaminopyrimidine core mimics purine interactions, forming hydrogen bonds with hinge residue Ala145 in SIK3. The compound’s extended structure occupies both the ATP-binding pocket and an adjacent hydrophobic region, stabilized by van der Waals interactions with gatekeeper residue Thr142 and catalytic lysine (Lys95). This binding mode was confirmed through co-crystallography studies (PDB: 8R4V) [7] [9].

Compared to later-generation inhibitors like YKL-05-099, HG-9-91-01 exhibits broader off-target activity against tyrosine kinases, including:

  • Src-family kinases (Src, Lck, Yes; IC₅₀ < 100 nM)
  • Bruton’s tyrosine kinase (BTK)
  • Fibroblast growth factor receptors (FGFRs)
  • Ephrin receptors

Table 2: Selectivity Profile of HG-9-91-01

Kinase TargetInhibitionPotency Endpoint
SIK1-3PotentIC₅₀ < 10 nM
NUAK2ModerateIC₅₀ = 145 nM
AMPK family kinasesNegligible>4,500 nM
Src-family kinasesSignificantIC₅₀ < 100 nM

This limited selectivity necessitates appropriate controls in cellular studies, including rescue experiments with kinase-dead SIK mutants or orthogonal validation using structurally distinct inhibitors [6] [9]. Functionally, HG-9-91-01 is classified as a pan-SIK inhibitor due to equipotent inhibition across isoforms, contrasting with newer compounds like GLPG3970 (SIK2/SIK3-selective) [10].

Significance of Targeting Salt-Inducible Kinases (SIKs) in Therapeutic Research

SIKs (SIK1, SIK2, SIK3) are serine/threonine kinases within the AMPK-related kinase family, functioning as critical signaling hubs that integrate metabolic and immunological cues. They regulate transcription through phosphorylation of CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDAC4/5/7), sequestering them in the cytoplasm via 14-3-3 protein binding. SIK inhibition triggers nuclear translocation of these effectors, reprogramming gene expression to modulate inflammation, metabolism, and cell survival [1] [8].

HG-9-91-01 has been instrumental in elucidating SIK roles in key pathological contexts:

  • Immunomodulation: In macrophages and dendritic cells, HG-9-91-01 (1 µM) mimics prostaglandin E2 effects by enhancing IL-10 production >5-fold and suppressing TNFα/IL-12. This converts cells toward anti-inflammatory phenotypes, suggesting therapeutic potential for autoimmune disorders [1] [5].
  • Cancer Pathobiology: SIK isoforms demonstrate context-dependent oncogenicity: SIK1 acts as a tumor suppressor in breast cancer by promoting anoikis, while SIK2 drives ovarian cancer metastasis through adipocyte-induced lipid metabolism reprogramming. HG-9-91-01 reverses SIK2-mediated phosphorylation of LRP6, suppressing Wnt/β-catenin signaling in triple-negative breast cancer models [3] [8].
  • Metabolic Regulation: Acute HG-9-91-01 administration increases gluconeogenic genes (Pck1, G6pc) in hepatocytes without inducing metabolic defects observed in Sik2−/− mice, highlighting compensatory mechanisms between acute inhibition and chronic genetic ablation [1] [3].
  • Neuroprotection: AI-enabled drug repurposing identified HG-9-91-01 as a RIPK3 inhibitor (IC₅₀ ∼100 nM) that reduces retinal ganglion cell death in acute glaucoma models by suppressing PANoptosis (apoptosis/pyroptosis/necroptosis crosstalk) [4].

Table 3: Research Applications of HG-9-91-01

Therapeutic AreaMechanistic InsightCellular/Animal Model
Inflammatory DiseaseCRTC3-dependent IL-10 inductionLPS-stimulated BMDCs
Ovarian CancerSIK2-mediated lipid metabolism reprogrammingAdipocyte-rich metastatic niche
Acute GlaucomaRIPK3/PANoptosis inhibitionRetinal ischemia-reperfusion injury
Metabolic SignalingHDAC5 Ser259 dephosphorylationHigh-fat diet mouse model

These multifaceted applications underscore HG-9-91-01’s value as a probe for deconvoluting SIK biology across physiological systems. Its use in artificial intelligence-guided drug discovery further demonstrates utility beyond initial design objectives [4] [10].

Properties

CAS Number

1456858-58-4

Product Name

HG-9-91-01

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea

Molecular Formula

C32H37N7O3

Molecular Weight

567.7 g/mol

InChI

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35)

InChI Key

UYUHRKLITDJEHB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

Solubility

Soluble in DMSO

Synonyms

HG-9-91-01; HG-9-91-01; HG 9-91-01; HG9-91-01; HG99101; HG-99101; HG 99101;

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.